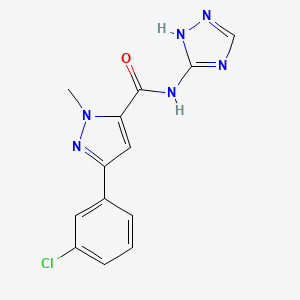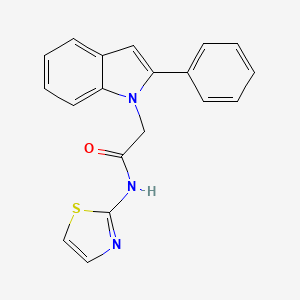![molecular formula C20H23N7O B12167927 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide](/img/structure/B12167927.png)
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide is a complex organic compound that belongs to the class of fused nitrogen-containing tricyclic skeletons. This compound has garnered significant attention due to its potential pharmacological applications, including its use as an anti-cancer agent, monoamine oxidase (MAO) inhibitor, and PDE10A inhibitor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide typically involves a condensation reaction. One common method includes the reaction of 3-amino-1H-indazole with various carbonyl compounds. The addition of metal catalysts such as CuSO4·5H2O, Al(OTf)3, and Cu(OAc)2 can enhance the transformation of these products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of cost-effective and high-yield synthetic routes, such as one-pot, three-component reactions involving aromatic aldehydes, 3-amino-1H-indazoles, and 3-oxopropanenitriles, has been explored .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a monoamine oxidase (MAO) inhibitor and PDE10A inhibitor.
Medicine: Investigated for its anti-cancer properties and potential treatment for hepatitis C virus (HCV) infection.
Industry: Explored for its applications in drug development and materials science.
Wirkmechanismus
The mechanism of action of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase (MAO) inhibitor, it may inhibit the activity of the MAO enzyme, leading to increased levels of monoamine neurotransmitters. As a PDE10A inhibitor, it may inhibit the activity of the PDE10A enzyme, affecting intracellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid: A related compound with similar structural features.
Indoleninyl-substituted pyrimido[1,2-b]indazoles: Compounds with indolenine moieties synthesized through similar condensation reactions.
Uniqueness
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide is unique due to its specific combination of functional groups and its potential pharmacological applications. Its ability to act as both a monoamine oxidase (MAO) inhibitor and a PDE10A inhibitor sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C20H23N7O |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)propanamide |
InChI |
InChI=1S/C20H23N7O/c1-11(2)18-23-20(25-24-18)22-17(28)10-9-14-12(3)21-19-15-7-5-6-8-16(15)26-27(19)13(14)4/h5-8,11H,9-10H2,1-4H3,(H2,22,23,24,25,28) |
InChI-Schlüssel |
VQXWRLHXVVOFGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NC4=NNC(=N4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(acetylamino)-2-methoxyphenyl]-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide](/img/structure/B12167864.png)
![4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12167871.png)
![N-[(E)-anthracen-9-ylmethylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12167872.png)

![N-{(1Z)-3-(tert-butylamino)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-chlorobenzamide](/img/structure/B12167879.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12167882.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12167897.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B12167903.png)
![2-[(4-chlorophenyl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12167904.png)
![(4E)-5-(4-ethoxyphenyl)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione](/img/structure/B12167908.png)

![N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12167932.png)
